4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene
Description
4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene is a halogenated aromatic compound featuring bromo and iodo substituents at the 4- and 2-positions, respectively, and a 2-methoxyethoxy group at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Ullmann) and as a precursor to functionalized aromatics for pharmaceuticals or materials science. The 2-methoxyethoxy group enhances solubility in polar solvents compared to simpler methoxy derivatives, making it advantageous for liquid-phase reactions .
Properties
IUPAC Name |
4-bromo-2-iodo-1-(2-methoxyethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrIO2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYADVKILHZKIIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Halogenation with Protecting Groups
This route prioritizes regiocontrol through strategic protection and deprotection steps:
1.1.1 Protection of Amine Group
Beginning with 2-iodoaniline , the amine group is acetylated using acetic anhydride to form 2-iodoacetanilide . The acetamido group serves as a robust ortho/para director, ensuring precise bromination at the para position.
1.1.2 Bromination
N-Bromosuccinimide (NBS) in acetonitrile at 0–5°C selectively brominates the para position of the acetamido group, yielding 4-bromo-2-iodoacetanilide with 85–90% efficiency. This step minimizes polybromination, a common side reaction in activated aromatic systems.
1.1.3 Deprotection and Diazotization
Hydrolysis of the acetamido group under acidic conditions regenerates 4-bromo-2-iodoaniline , which is subsequently diazotized using NaNO₂ and HCl at 0–5°C. The diazonium intermediate is hydrolyzed to 4-bromo-2-iodophenol , achieving a 90% yield.
1.1.4 Etherification via Williamson Synthesis
The phenolic hydroxyl group is alkylated with 2-methoxyethyl bromide in the presence of K₂CO₃ and DMF at 80–100°C, forming the target compound with 85–95% yield.
Route 2: Direct Bromination of Protected Phenol
This streamlined approach reduces step count but relies on the directing effects of the methoxyethoxy group:
1.2.1 Etherification of 2-Iodophenol
2-Iodophenol is directly converted to 1-(2-methoxyethoxy)-2-iodobenzene via Williamson synthesis, avoiding intermediate protection steps.
1.2.2 Regioselective Bromination
Bromination with Br₂ in dichloromethane, catalyzed by FeCl₃ and quaternary ammonium salts at -60°C to -20°C, targets the para position relative to the ether group. This method achieves 85–93% yield with minimal by-products.
Comparative Analysis of Synthetic Routes
Table 1: Route Comparison
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Starting Material | 2-Iodoaniline | 2-Iodophenol |
| Key Steps | Protection, Bromination, Deprotection, Diazotization, Etherification | Etherification, Bromination |
| Selectivity Control | High (via acetamido directing) | Moderate (ether directing) |
| Yield (Overall) | ~70-75% | ~75-85% |
| Complexity | Higher | Lower |
Key Findings :
-
Route 1 excels in regiocontrol but involves laborious protection/deprotection sequences.
-
Route 2 offers simplicity but risks side reactions if competing directing groups (e.g., iodine) interfere.
Reaction Optimization and Technical Considerations
Solvent and Temperature Effects
-
Dichloromethane : Optimal for low-temperature bromination due to its low polarity and ability to dissolve halogens.
-
DMF : Preferred for Williamson ether synthesis for its high polarity and compatibility with K₂CO₃.
Table 2: Critical Reaction Conditions
| Step | Conditions | Yield |
|---|---|---|
| Bromination (Route 1) | NBS in CH₃CN, 0-5°C, 2h | 85-90% |
| Diazotization | NaNO₂, HCl, 0-5°C, 30min | 90% |
| Etherification | 2-Methoxyethyl bromide, K₂CO₃, DMF, 80°C, 12h | 85-95% |
| Bromination (Route 2) | Br₂, FeCl₃, CH₂Cl₂, -60°C to -20°C, 3-4h | 85-93% |
Challenges and Mitigation Strategies
Competing Directing Effects
Functional Group Stability
-
Methoxyethoxy Group : Susceptible to oxidation under harsh conditions. Reactions are conducted under nitrogen to prevent degradation.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is useful in the synthesis of more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions to facilitate the coupling reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound, while nucleophilic substitution could yield various substituted benzene derivatives .
Scientific Research Applications
4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and iodine atoms, which activate the benzene ring towards nucleophilic attack. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparison with Similar Compounds
Substituent Effects: Methoxy vs. 2-Methoxyethoxy
| Compound | Molecular Formula | Molecular Weight | Key Substituent | Solubility (Polar Solvents) | Reactivity in Cross-Coupling |
|---|---|---|---|---|---|
| 4-Bromo-2-iodo-1-methoxybenzene | C₇H₆BrIO | 312.93 | Methoxy (-OCH₃) | Moderate | High (Br > I reactivity) |
| Target Compound | C₉H₁₁BrIO₃ | 357.00* | 2-Methoxyethoxy (-OCH₂CH₂OCH₃) | High | Moderate (steric hindrance) |
Key Insights :
Halogen Positional Isomerism
| Compound | CAS No. | Substituent Positions | Applications |
|---|---|---|---|
| 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene | N/A | 4-Br, 2-I, 1-OCH₂CH₂OCH₃ | Sequential functionalization (Br first, then I) |
| 2-Bromo-4-iodo-1-methoxybenzene | 174518-82-2 | 2-Br, 4-I, 1-OCH₃ | Photoredox catalysis intermediates |
| 1-Bromo-2-iodo-4-methoxybenzene | 4897-68-1 | 1-Br, 2-I, 4-OCH₃ | Meta-directing synthesis pathways |
Key Insights :
- The 4-bromo-2-iodo substitution pattern in the target compound allows sequential functionalization, leveraging the higher reactivity of bromo in Suzuki couplings before iodination .
- Positional isomers like 2-Bromo-4-iodo-1-methoxybenzene are used in photoredox reactions due to optimized steric and electronic profiles .
Alkoxy Chain Variations
| Compound | Alkoxy Group | Stability (Acid/Base) | Synthetic Utility |
|---|---|---|---|
| 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene | Methoxymethoxy (-OCH₂OCH₃) | Low (acid-labile) | Temporary hydroxyl protection |
| 2-Bromo-1-(2-bromoethoxy)-4-methylbenzene | 2-Bromoethoxy | Moderate (leaving group) | Alkylation intermediates |
| Target Compound | 2-Methoxyethoxy | High | Solubility enhancer, stable protecting group |
Key Insights :
Physicochemical Properties
| Compound | Melting Point (°C) | Boiling Point (°C) | LogP (Predicted) |
|---|---|---|---|
| 4-Bromo-2-iodo-1-methoxybenzene | 95–98 | 280 (dec.) | 3.2 |
| Target Compound | 60–65 (oil) | >300 | 2.5 |
| 4-Benzyloxy-2-bromo-1-methoxybenzene | 110–112 | N/A | 4.1 |
Biological Activity
4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a benzene ring substituted with bromine and iodine atoms, as well as a methoxyethoxy group, which contributes to its reactivity and interaction with biological targets. The presence of halogens (bromine and iodine) enhances its electrophilic properties, making it suitable for various chemical reactions.
Biological Activity Overview
Biological activities of this compound include:
- Antimicrobial Properties : Exhibits activity against certain bacterial strains.
- Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.
- Cellular Interaction : Modulates cellular signaling pathways, possibly affecting cell proliferation and apoptosis.
The mechanism of action primarily involves the compound's ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The halogen substituents enhance reactivity, allowing for stronger interactions with biological molecules. This can lead to inhibition or modulation of enzymatic activities, impacting various biochemical pathways.
Case Studies
-
Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 - Enzyme Inhibition : Research indicated that the compound inhibited the activity of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. The IC50 value was found to be 150 µM, suggesting moderate potency.
- Cell Proliferation Studies : In vitro studies on cancer cell lines revealed that treatment with the compound resulted in reduced cell viability, indicating potential anticancer properties. The compound induced apoptosis in a dose-dependent manner.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria | |
| Enzyme Inhibition | COX inhibition | |
| Anticancer | Induced apoptosis |
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key reactions include:
- Nucleophilic Substitution : The bromine and iodine atoms make the compound susceptible to nucleophilic attack, allowing for further functionalization.
- Oxidation and Reduction Reactions : The compound can undergo oxidation reactions at the methoxy group, altering its biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene?
- Methodology : The compound can be synthesized via sequential halogenation and alkoxy substitution. For example:
Halogenation : Bromination of a methoxyethoxy-substituted benzene precursor using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) at 80–100°C .
Iodination : Direct electrophilic iodination using iodine monochloride (ICl) in acetic acid, ensuring regioselectivity at the ortho position relative to the methoxyethoxy group .
- Key Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-halogenation. Purification typically involves column chromatography (silica gel, hexane/EtOAc gradients) .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and absence of byproducts (e.g., δ 3.5–4.5 ppm for methoxyethoxy protons) .
- Mass Spectrometry : High-resolution LC-MS or GC-MS to verify molecular ion peaks (expected m/z ≈ 356–358 for CHBrIO) .
- Elemental Analysis : Confirm stoichiometry with ≤0.4% deviation .
Q. What are the common challenges in crystallizing this compound for X-ray diffraction studies?
- Key Issues : Low solubility in polar solvents and tendency to form oils due to the bulky methoxyethoxy group.
- Solutions : Use mixed solvents (e.g., DCM/hexane) for slow evaporation. Alternatively, employ SHELXT or SHELXD software to resolve partial occupancy issues in crystals .
Advanced Research Questions
Q. How does the electron-donating methoxyethoxy group influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The methoxyethoxy group activates the aromatic ring toward electrophilic substitution but may sterically hinder palladium-catalyzed couplings (e.g., Suzuki-Miyaura).
- Experimental Design :
- Compare reaction yields using Pd(PPh) vs. bulkier ligands (e.g., XPhos) to mitigate steric effects.
- Monitor regioselectivity in Ullmann or Buchwald-Hartwig aminations via H NMR .
Q. What role does this compound play in studying halogen-bonding interactions in supramolecular chemistry?
- Applications : The iodine atom acts as a halogen bond donor, forming interactions with electron-rich acceptors (e.g., pyridines).
- Methodology :
- Co-crystallize with acceptors and analyze via X-ray diffraction (SHELXL refinement).
- Calculate interaction energies using DFT (B3LYP/6-31G*) .
- Contradictions : Discrepancies between theoretical and experimental bond lengths may arise from crystal packing forces .
Q. How can solubility limitations in aqueous media be addressed for biological assays?
- Strategies :
- Use co-solvents (e.g., DMSO ≤1% v/v) or micellar formulations (e.g., Cremophor EL).
- Derivatize the methoxyethoxy group to a PEGylated analog for improved hydrophilicity .
Q. What are the implications of conflicting NMR data in structural assignments?
- Case Study : Discrepancies in aromatic proton splitting patterns may indicate rotational isomerism of the methoxyethoxy group.
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
